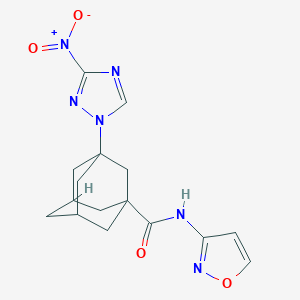![molecular formula C17H18N3O2+ B280529 1-amino-3-[4-(methoxycarbonyl)benzyl]-2-methyl-3H-benzimidazol-1-ium](/img/structure/B280529.png)
1-amino-3-[4-(methoxycarbonyl)benzyl]-2-methyl-3H-benzimidazol-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-amino-3-[4-(methoxycarbonyl)benzyl]-2-methyl-3H-benzimidazol-1-ium is a chemical compound that belongs to the benzimidazole class. This compound has attracted significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-amino-3-[4-(methoxycarbonyl)benzyl]-2-methyl-3H-benzimidazol-1-ium is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress. Furthermore, this compound has been shown to have low toxicity in normal cells, suggesting its potential as a safe and effective treatment option.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-amino-3-[4-(methoxycarbonyl)benzyl]-2-methyl-3H-benzimidazol-1-ium in lab experiments is its potential as a fluorescent probe for detecting metal ions. However, its synthesis method is complex and time-consuming, which may limit its use in some experiments. Furthermore, more research is needed to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for research on 1-amino-3-[4-(methoxycarbonyl)benzyl]-2-methyl-3H-benzimidazol-1-ium. One direction is to further investigate its anti-cancer properties and potential use as a cancer treatment. Another direction is to explore its potential use as an anti-inflammatory agent for treating inflammatory diseases such as arthritis. Furthermore, more research is needed to fully understand its mechanism of action and potential applications as a fluorescent probe for detecting metal ions.
Métodos De Síntesis
The synthesis of 1-amino-3-[4-(methoxycarbonyl)benzyl]-2-methyl-3H-benzimidazol-1-ium can be achieved through a multistep process. The first step involves the reaction between 4-(methoxycarbonyl)benzaldehyde and o-phenylenediamine to form 4-(methoxycarbonyl)benzyl-o-phenylenediamine. The second step involves the reaction between 4-(methoxycarbonyl)benzyl-o-phenylenediamine and methyl iodide to form the desired compound.
Aplicaciones Científicas De Investigación
1-amino-3-[4-(methoxycarbonyl)benzyl]-2-methyl-3H-benzimidazol-1-ium has potential applications in various scientific research fields. It has been studied for its anti-cancer properties, with promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties, with potential applications in treating inflammatory diseases such as arthritis. Furthermore, this compound has been studied for its potential use as a fluorescent probe for detecting metal ions.
Propiedades
Fórmula molecular |
C17H18N3O2+ |
|---|---|
Peso molecular |
296.34 g/mol |
Nombre IUPAC |
methyl 4-[(3-amino-2-methylbenzimidazol-1-ium-1-yl)methyl]benzoate |
InChI |
InChI=1S/C17H18N3O2/c1-12-19(15-5-3-4-6-16(15)20(12)18)11-13-7-9-14(10-8-13)17(21)22-2/h3-10H,11,18H2,1-2H3/q+1 |
Clave InChI |
MDHLUBUFKPJUGZ-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C2=CC=CC=C2N1N)CC3=CC=C(C=C3)C(=O)OC |
SMILES canónico |
CC1=[N+](C2=CC=CC=C2N1N)CC3=CC=C(C=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-3-methylphenyl 2-[4-(2-furoyl)-1-piperazinyl]-1-methyl-2-oxoethyl ether](/img/structure/B280449.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B280450.png)
![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B280453.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide](/img/structure/B280455.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B280457.png)

![N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280460.png)
![1-(1-Adamantyl)-3-[1-(phenylmethyl)-4-pyrazolyl]urea](/img/structure/B280461.png)
![2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole](/img/structure/B280466.png)

![2-[1-(Phenylmethyl)-2-isoquinolin-2-iumyl]acetic acid ethyl ester](/img/structure/B280468.png)
